Glc-hexyl-CO3 AZT
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Overview
Description
Glc-hexyl-CO3 AZT is a compound that combines the properties of glucose, hexyl groups, carbonate esters, and azidothymidine (AZT). This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. AZT, also known as zidovudine, is a well-known antiretroviral medication used to prevent and treat HIV/AIDS. The addition of glucose and hexyl groups to AZT may enhance its properties and broaden its applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glc-hexyl-CO3 AZT involves several steps, starting with the preparation of the glucose derivative. The glucose molecule is first protected to prevent unwanted reactions at specific hydroxyl groups. This is followed by the introduction of the hexyl group through an alkylation reaction. The carbonate ester is then formed by reacting the hexyl-glucose derivative with a carbonate source, such as dimethyl carbonate, under basic conditions. Finally, the azidothymidine is coupled to the hexyl-glucose carbonate ester through a nucleophilic substitution reaction, typically using a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as chromatography and crystallization would be used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Glc-hexyl-CO3 AZT can undergo various chemical reactions, including:
Oxidation: The hexyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The azido group in AZT can be reduced to an amine.
Substitution: The carbonate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the carbonate ester under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted carbonate esters.
Scientific Research Applications
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Explored for its antiviral properties and potential use in drug delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Glc-hexyl-CO3 AZT is primarily attributed to the azidothymidine component. AZT is a nucleoside analog reverse-transcriptase inhibitor that targets the reverse transcriptase enzyme of HIV. By incorporating into the viral DNA, AZT terminates DNA chain elongation, thereby inhibiting viral replication. The glucose and hexyl groups may enhance the compound’s solubility, stability, and cellular uptake, potentially improving its efficacy.
Comparison with Similar Compounds
Similar Compounds
Azidothymidine (AZT): The parent compound, used as an antiretroviral medication.
Hexylresorcinol: A compound with antiseptic and anesthetic properties.
Glucose derivatives: Various glucose-based compounds used in pharmaceuticals and biochemistry.
Uniqueness
Glc-hexyl-CO3 AZT is unique due to its combination of glucose, hexyl groups, carbonate esters, and azidothymidine. This unique structure may offer enhanced properties, such as improved solubility, stability, and bioavailability, compared to its individual components.
Properties
CAS No. |
132150-23-3 |
---|---|
Molecular Formula |
C23H35N5O12 |
Molecular Weight |
573.5 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl carbonate |
InChI |
InChI=1S/C23H35N5O12/c1-12-9-28(22(34)25-20(12)33)16-8-13(26-27-24)15(39-16)11-38-23(35)37-7-5-3-2-4-6-36-21-19(32)18(31)17(30)14(10-29)40-21/h9,13-19,21,29-32H,2-8,10-11H2,1H3,(H,25,33,34)/t13-,14+,15+,16+,17+,18-,19-,21?/m0/s1 |
InChI Key |
WWCCVYPVKIUNTJ-HJRCHXISSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)OCCCCCCOC3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)OCCCCCCOC3C(C(C(C(O3)CO)O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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